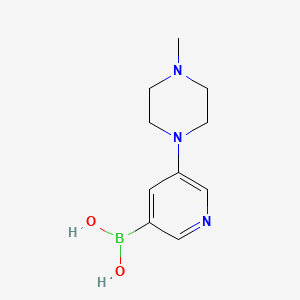
3-Ethoxy-2,6-difluorobenzyl bromide
Vue d'ensemble
Description
“3-Ethoxy-2,6-difluorobenzyl bromide” is an organic compound . It has a molecular weight of 251.07 . The IUPAC name for this compound is 3-(bromomethyl)-2,4-difluorophenyl ethyl ether .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . For instance, a study describes the use of a modular robotic system for organic synthesis, where the reactor was charged manually with 2,6-difluorobenzyl bromide .Molecular Structure Analysis
The molecular structure of “3-Ethoxy-2,6-difluorobenzyl bromide” can be represented by the InChI code: 1S/C9H9BrF2O/c1-2-13-8-4-3-7(11)6(5-10)9(8)12/h3-4H,2,5H2,1H3 .Physical And Chemical Properties Analysis
“3-Ethoxy-2,6-difluorobenzyl bromide” is a solid at ambient temperature .Applications De Recherche Scientifique
Applications in Environmental and Analytical Chemistry
Novel Brominated Flame Retardants : A comprehensive review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food highlights the need for further research on their occurrence, environmental fate, and toxicity. This review connects data from the European Chemical Association on NBFRs with other scientific information, indicating large knowledge gaps for several NBFRs not included in monitoring programs or studies (Zuiderveen, Slootweg, & de Boer, 2020).
Ethidium Bromide-Degrading Bacteria : Research identifying ethidium bromide-degrading bacteria from laboratory gel electrophoresis waste highlights the potential of microbial bioremediation in the degradation of toxic substances, suggesting avenues for the disposal and treatment of hazardous laboratory waste. This study characterizes bacterial isolates capable of degrading a well-known mutagenic agent, providing insights into safer disposal methods for laboratory waste (Gandhi, Kesari, & Kumar, 2022).
Antioxidant Activity and Environmental Fate
Analytical Methods for Antioxidant Activity : A critical review of various tests used to determine antioxidant activity emphasizes the importance of accurate analytical methods in research, covering detection mechanisms, applicability, advantages, and disadvantages of different assays. This review provides a foundation for understanding the chemical reactions underlying antioxidant analysis, crucial for studies involving oxidative stress and its mitigation (Munteanu & Apetrei, 2021).
Environmental Effects of Sunscreen Ingredients : Investigating the environmental impacts of common sunscreen ingredients, including studies on their detection in water sources and the potential for causing coral reef bleaching, underlines the ecological considerations necessary in chemical applications. This research underscores the importance of environmentally friendly alternatives and the need for regulations to mitigate adverse effects on aquatic ecosystems (Schneider & Lim, 2019).
Orientations Futures
Propriétés
IUPAC Name |
3-(bromomethyl)-1-ethoxy-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-13-8-4-3-7(11)6(5-10)9(8)12/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCLQFXQBQYLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-2,6-difluorobenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)



![Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate](/img/structure/B1399324.png)



![8-Oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B1399329.png)
![3-(4-Chlorophenyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1399330.png)



